molecular formula C10H11BrO B1469436 4-Bromo-2-methylindan-1-ol CAS No. 880653-70-3

4-Bromo-2-methylindan-1-ol

Cat. No. B1469436
M. Wt: 227.1 g/mol
InChI Key: ZNUYQILMSVDWLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylindan-1-ol is determined by its molecular formula, C10H11BrO. Unfortunately, the detailed structural analysis is not available in the retrieved resources.


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-methylindan-1-ol are not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

4-Bromo-2-methylindan-1-ol has a molecular weight of 223.1 g/mol. Unfortunately, the detailed physical and chemical properties are not available in the retrieved resources .

Scientific Research Applications

Polymer Synthesis and Functionalization

The synthesis and polymerization behavior of monomers based on 4-bromo-2-methylindan derivatives have been extensively studied. Hallensleben and Mödler (1998) explored the synthesis of hydroxyindanone-based polymers, utilizing 4-bromo-7-hydroxy-3-methylindan-I-one as a fundamental building block. These monomers were polymerized through free radical polymerization, resulting in polymers with significant chelating abilities towards various metal ions. This work highlights the potential of 4-bromo-2-methylindan derivatives in creating polymers with specific functionalities, such as metal ion chelation, which could be valuable in materials science and chemistry (Hallensleben & Mödler, 1998).

Antimicrobial Agent Synthesis

Research into substituted phenyl azetidines as potential antimicrobial agents by Doraswamy and Ramana (2013) demonstrates another application of bromoindan derivatives in medicinal chemistry. While not directly utilizing 4-bromo-2-methylindan-1-ol, the methodology involves the reaction of bromo phenyl derivatives, showcasing the broader utility of bromoindan compounds in synthesizing bioactive molecules with potential antimicrobial properties (Doraswamy & Ramana, 2013).

Organic Synthesis and Catalysis

The role of bromoindan derivatives in organic synthesis and catalysis is also noteworthy. Fang and Li (2007) investigated the copper-catalyzed intramolecular O-vinylation of bromohomoallylic alcohols, showing a preference for 4-exo ring closure. Their research demonstrates the utility of bromoindan derivatives in facilitating specific types of ring closures, essential for synthesizing cyclic organic compounds with potential applications in pharmaceuticals and materials science (Fang & Li, 2007).

Metal Ion Sensing and Imaging

Yadav and Singh (2018) developed fluorescent sensors for aluminum ion detection based on bromoindan derivatives, highlighting their potential in environmental monitoring and bioimaging. These sensors exhibit "OFF-ON" type fluorescence in the presence of Al3+ ions, demonstrating the application of bromoindan derivatives in developing sensitive and selective probes for metal ions, which could be useful in environmental science and biological research (Yadav & Singh, 2018).

Safety And Hazards

The safety data sheet for a similar compound, Bromo-1-indanol, mentions that it causes skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a comfortable position for breathing .

properties

IUPAC Name

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUYQILMSVDWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylindan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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